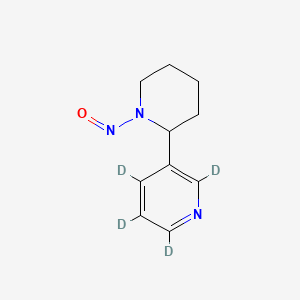

(R,S)-N-Nitroso anabasine-d4

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,3,4,6-tetradeuterio-5-(1-nitrosopiperidin-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3O/c14-12-13-7-2-1-5-10(13)9-4-3-6-11-8-9/h3-4,6,8,10H,1-2,5,7H2/i3D,4D,6D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXYPVKMROLGXJI-AJEVBKBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C2=CN=CC=C2)N=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C2CCCCN2N=O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30662150 | |

| Record name | 3-(1-Nitrosopiperidin-2-yl)(~2~H_4_)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020719-68-9 | |

| Record name | 3-(1-Nitrosopiperidin-2-yl)(~2~H_4_)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30662150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(1-Nitroso-2-piperidinyl)pyridine-2,3,4,6-d4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to (R,S)-N-Nitroso Anabasine-d4: Chemical Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of (R,S)-N-Nitroso anabasine-d4. This deuterated isotopologue of N-Nitroso anabasine (B190304) (NAB), a tobacco-specific nitrosamine (B1359907) (TSNA), is a critical tool in metabolism, toxicology, and pharmacokinetic studies. Its primary application lies in its use as an internal standard for the accurate quantification of NAB in various matrices.

Core Chemical Properties

This compound is a stable, isotopically labeled compound that is structurally identical to its non-deuterated counterpart, with the exception of four deuterium (B1214612) atoms incorporated into the pyridine (B92270) ring. This mass difference allows for its differentiation in mass spectrometry-based analytical methods.

| Property | Value | References |

| Chemical Name | (R,S)-5-(1-Nitroso-2-piperidinyl)pyridine-2,3,4,6-d4 | [1][2] |

| Synonyms | NAB-d4; 2,3,4,6-Tetradeuterio-5-(1-nitrosopiperidin-2-yl)pyridine | [1][2] |

| CAS Number | 1020719-68-9 | [1][3][4] |

| Molecular Formula | C₁₀H₉D₄N₃O | [1][2] |

| Molecular Weight | 195.25 g/mol | [1][3][4] |

| Appearance | Not specified, typically a solid or oil | |

| Purity | ≥98% | [4] |

| Storage | 2-8°C | [4] |

Synthesis Protocol

The synthesis would logically proceed in two key stages:

-

Synthesis of (R,S)-Anabasine-d4: This precursor would be synthesized from commercially available deuterated pyridine derivatives.

-

Nitrosation of (R,S)-Anabasine-d4: The deuterated anabasine would then be subjected to nitrosation to introduce the nitroso group.

A plausible, though not explicitly documented, workflow is presented below.

Experimental Protocols: Analysis of Tobacco-Specific Nitrosamines

This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of NAB in various samples, including tobacco products, mainstream smoke, and biological matrices.[5][6][7]

Sample Preparation from Tobacco Products

This protocol is adapted from established methods for the analysis of TSNAs in smokeless tobacco.[7]

-

Homogenization: A representative sample of the tobacco product (e.g., 1 gram) is accurately weighed.

-

Internal Standard Spiking: A known amount of this compound solution is added to the sample.

-

Extraction: An appropriate extraction solvent, such as a buffered aqueous solution (e.g., 100 mM ammonium (B1175870) acetate), is added to the sample.

-

Agitation: The mixture is agitated for a defined period (e.g., 30-60 minutes) to ensure efficient extraction of the analytes.

-

Centrifugation and Filtration: The extract is centrifuged to pellet solid material, and the supernatant is filtered through a syringe filter (e.g., 0.45 µm) to remove any remaining particulate matter.

-

Analysis: The filtered extract is then ready for LC-MS/MS analysis.

LC-MS/MS Analysis

The following is a general LC-MS/MS methodology for the analysis of TSNAs.[5]

| Parameter | Typical Conditions |

| LC System | High-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system |

| Column | C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Methanol or acetonitrile (B52724) with 0.1% formic acid |

| Gradient | A gradient elution is typically used to separate the TSNAs. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 20 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray ionization (ESI), positive mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions for NAB and its Deuterated Standard:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| N-Nitroso anabasine (NAB) | 192.1 | 162.1 |

| This compound | 196.1 | 166.1 |

Metabolic Pathways and Interactions

N-Nitroso anabasine is metabolized by cytochrome P450 (CYP) enzymes.[8] Of particular interest is its interaction with the metabolism of other TSNAs, such as N'-nitrosonornicotine (NNN). Studies have shown that NAB can act as a competitive inhibitor of the metabolic activation of NNN by CYP2A13, a key enzyme in the bioactivation of several tobacco-specific carcinogens.[8] This inhibitory action can have implications for the overall carcinogenic potential of tobacco products.

Conclusion

This compound is an indispensable tool for researchers in the fields of tobacco product analysis, toxicology, and drug development. Its use as an internal standard ensures the accuracy and reliability of analytical data for its carcinogenic, non-deuterated counterpart. A thorough understanding of its chemical properties, a plausible synthetic route, and its application in validated analytical methods, as outlined in this guide, is crucial for its effective use in scientific research. Furthermore, the elucidation of its metabolic interactions provides valuable insights into the complex interplay of tobacco-specific nitrosamines in biological systems.

References

- 1. scbt.com [scbt.com]

- 2. clearsynth.com [clearsynth.com]

- 3. This compound | LGC Standards [lgcstandards.com]

- 4. This compound | 1020719-68-9 [sigmaaldrich.com]

- 5. Determination of tobacco specific nitrosamines in whole tobacco by LC-MS/MS: T-309B - Canada.ca [canada.ca]

- 6. Determination of Tobacco-Specific Nitrosamines in Mainstream Smoke by LC-MS/MS | CORESTA [coresta.org]

- 7. chromatographyonline.com [chromatographyonline.com]

- 8. Metabolism-dependent mutagenicity of two structurally similar tobacco-specific nitrosamines (N-nitrosonornicotine and N-nitrosoanabasine) in human cells, partially different CYPs being activating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to (R,S)-N-Nitroso anabasine-d4 (CAS: 1020719-68-9)

This technical guide provides comprehensive information on this compound, a critical analytical tool used in toxicological research and pharmaceutical safety studies. This isotopically labeled internal standard is essential for the accurate quantification of its non-labeled analogue, N-Nitroso anabasine (B190304) (NAB), a carcinogenic tobacco-specific nitrosamine (B1359907) (TSNA).

Core Compound Information

This compound is the deuterated form of N-Nitroso anabasine (NAB), a compound derived from the nitrosation of the tobacco alkaloid anabasine.[][2] As a stable isotope-labeled (SIL) compound, it is chemically identical to the analyte of interest but has a greater mass due to the replacement of four hydrogen atoms with deuterium.[3] This mass difference allows it to be distinguished by a mass spectrometer, making it an ideal internal standard for quantitative analysis.[3]

Its primary application is in analytical method development, validation, and as a quality control standard for quantifying NAB in various matrices, particularly in biological samples for biomonitoring studies and in tobacco products.[4][5][6] The non-labeled NAB is recognized as a potent esophageal carcinogen with mutagenic properties, underscoring the importance of precise measurement for exposure assessment.[2][7]

Chemical and Physical Data

The fundamental properties of this compound are summarized below. This data is critical for instrument setup and analytical method design.

| Property | Value | Citations |

| CAS Number | 1020719-68-9 | [][4][8] |

| Molecular Formula | C₁₀H₉D₄N₃O | [4][8] |

| Molecular Weight | 195.26 g/mol | [4][8] |

| Synonyms | NAB-d4; 5-(1-Nitroso-2-piperidinyl)pyridine-2,3,4,6-d4 | [][8] |

| Isotopic Purity | Typically >95% | [7] |

| Chemical Purity | Typically >98% | |

| Appearance | Neat solid (often supplied in solution, e.g., methanol (B129727) or acetonitrile) | [9][10] |

| Storage Temperature | 2-8°C |

Principle of Application: Isotope Dilution Mass Spectrometry

The use of this compound is predicated on the principle of isotope dilution, a gold-standard methodology in quantitative mass spectrometry.[3][11] A known quantity of the deuterated standard is spiked into a sample prior to extraction and analysis. Because the deuterated standard and the native analyte exhibit nearly identical chemical and physical behavior, they experience the same losses during sample preparation and the same ionization response in the mass spectrometer.[11][12][13]

This co-elution and parallel behavior effectively normalizes for variations in sample extraction recovery and matrix effects (ion suppression or enhancement), which are significant challenges in complex biological matrices.[3][12][14] By measuring the ratio of the signal from the native analyte to the signal from the deuterated internal standard, a highly accurate and precise quantification can be achieved.[3]

Experimental Protocol: Quantification of NAB in Urine

The following is a representative protocol for the quantification of N-Nitroso anabasine (NAB) in human urine using this compound as an internal standard, based on established methodologies for TSNA analysis.[5][6]

Materials and Reagents

-

This compound internal standard solution (e.g., 100 ng/mL in methanol)

-

N-Nitroso anabasine (NAB) analytical standard for calibration curve

-

Pooled human urine from non-smokers (for matrix-matched calibrators)

-

β-glucuronidase enzyme solution

-

Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)

-

Methanol, Acetonitrile (LC-MS grade)

-

Formic Acid

Methodology

-

Sample Preparation & Hydrolysis:

-

Solid Phase Extraction (SPE):

-

Condition the SPE cartridge with methanol followed by water.

-

Load the hydrolyzed urine sample onto the cartridge.

-

Wash the cartridge to remove interfering matrix components (e.g., with a mild acidic buffer).

-

Elute the analytes (NAB and NAB-d4) using a basic organic solvent (e.g., methanol with ammonium hydroxide).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in mobile phase for analysis.

-

-

LC-MS/MS Analysis:

-

Chromatographic System: HPLC or UPLC system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

-

Gradient: A typical gradient would start at low %B, ramp up to a high %B to elute the analytes, followed by a wash and re-equilibration.

-

Mass Spectrometer: Triple quadrupole mass spectrometer operating in positive ion electrospray ionization (ESI+) mode.

-

Detection: Multiple Reaction Monitoring (MRM). Suggested transitions are:

-

NAB: Q1 (192.1) -> Q3 (e.g., 162.1)

-

NAB-d4: Q1 (196.1) -> Q3 (e.g., 166.1) (Note: Specific MRM transitions must be optimized in the laboratory).

-

-

-

Quantification:

-

Prepare a calibration curve using the NAB analytical standard in pooled, blank urine, spiking each calibrator with the same amount of internal standard.

-

Process calibrators and samples identically.

-

Calculate the peak area ratio of the analyte to the internal standard.

-

Determine the concentration of NAB in the unknown samples by interpolating their area ratios against the linear regression of the calibration curve.

-

Biological Context: Metabolic Activation of N-Nitroso anabasine

Understanding the biological fate of the parent compound, NAB, is crucial for interpreting exposure data. Like other nitrosamines, NAB requires metabolic activation to exert its carcinogenic effects.[15] This process is primarily mediated by Cytochrome P450 (CYP) enzymes in the liver and other tissues.[16]

Metabolic activation involves hydroxylation at the carbon atoms adjacent to the nitroso group (α-hydroxylation). This creates unstable intermediates that can break down to form electrophilic diazonium ions. These ions are highly reactive and can form covalent bonds with cellular macromolecules, including DNA, leading to DNA adducts, mutations, and potentially initiating cancer.[15] Studies have shown that both NNN (N-Nitrosonornicotine) and NAB are mutagenic and clastogenic following metabolic activation by specific CYP enzymes.[16]

References

- 2. clearsynth.com [clearsynth.com]

- 3. benchchem.com [benchchem.com]

- 4. N-Nitroso rac-Anabasine-d4 - CAS - 1020719-68-9 | Axios Research [axios-research.com]

- 5. series.publisso.de [series.publisso.de]

- 6. researchgate.net [researchgate.net]

- 7. This compound | LGC Standards [lgcstandards.com]

- 8. scbt.com [scbt.com]

- 9. This compound (0.1 mg/mL in Methanol) [lgcstandards.com]

- 10. This compound (1 mg/mL in Methanol) [lgcstandards.com]

- 11. resolvemass.ca [resolvemass.ca]

- 12. texilajournal.com [texilajournal.com]

- 13. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 14. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 15. Nitrosamine - Wikipedia [en.wikipedia.org]

- 16. Metabolism-dependent mutagenicity of two structurally similar tobacco-specific nitrosamines (N-nitrosonornicotine and N-nitrosoanabasine) in human cells, partially different CYPs being activating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide: (R,S)-N-Nitroso anabasine-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular properties of (R,S)-N-Nitroso anabasine-d4, a deuterated isotopologue of the tobacco-specific nitrosamine (B1359907), N-Nitroso anabasine (B190304) (NAB). This document is intended to serve as a resource for professionals in research and drug development, offering detailed information on its molecular weight, analytical determination, and biological significance.

Core Molecular Data

The incorporation of deuterium (B1214612) atoms in this compound results in a predictable increase in its molecular weight compared to the non-deuterated form. This isotopic labeling is invaluable for a variety of research applications, including its use as an internal standard in quantitative mass spectrometry-based assays.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| (R,S)-N-Nitroso anabasine | C₁₀H₁₃N₃O | 191.23[1][2][3][4][5] |

| This compound | C₁₀H₉D₄N₃O | 195.25[6][7][8][9] |

Experimental Protocols: Molecular Weight Determination

The accurate determination of the molecular weight of this compound and related N-nitroso compounds is critical for their identification and quantification in various matrices. Mass spectrometry is the definitive technique for this purpose.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

A prevalent method for the analysis of volatile and semi-volatile N-nitrosamines is Gas Chromatography-Mass Spectrometry (GC-MS).

-

Sample Preparation: The sample containing the analyte is dissolved in a suitable organic solvent. For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be employed to isolate and concentrate the nitrosamines.

-

Gas Chromatography (GC): The extracted sample is injected into the GC system. The volatile nitrosamines are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

Ionization: As the separated compounds elute from the GC column, they enter the mass spectrometer's ion source. Electron Ionization (EI) is a common technique where high-energy electrons bombard the molecules, leading to the formation of a molecular ion (M⁺) and characteristic fragment ions.

-

Mass Analysis: The ions are then separated based on their mass-to-charge ratio (m/z) by a mass analyzer, such as a quadrupole.

-

Detection: A detector records the abundance of each ion at a specific m/z. The resulting mass spectrum will show a peak corresponding to the molecular weight of the analyte. For this compound, the molecular ion peak would be expected at m/z 195.25.

Advanced techniques such as tandem mass spectrometry (MS/MS) can be used for more selective and sensitive detection, particularly in complex biological or environmental samples.[10]

Biological Significance and Metabolic Pathway

N-Nitroso anabasine is a tobacco-specific nitrosamine (TSNA) recognized as a potential carcinogen.[5] Like other TSNAs, its carcinogenicity is linked to its metabolic activation by cytochrome P450 (CYP) enzymes in the body.[1][11] This metabolic process can lead to the formation of reactive intermediates that can bind to DNA, forming DNA adducts and potentially initiating carcinogenesis.[12]

The metabolic pathway of N-Nitroso anabasine involves several enzymatic steps, primarily hydroxylation reactions catalyzed by CYP enzymes. The resulting metabolites can be detoxified and excreted or can be converted into DNA-damaging agents. The study of these pathways is crucial for understanding the mechanisms of tobacco-related cancers.

Caption: Metabolic activation pathway of N-Nitroso anabasine.

References

- 1. Metabolism-dependent mutagenicity of two structurally similar tobacco-specific nitrosamines (N-nitrosonornicotine and N-nitrosoanabasine) in human cells, partially different CYPs being activating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Tobacco nitrosamines as culprits in disease: mechanisms reviewed - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdnsciencepub.com [cdnsciencepub.com]

- 4. Determination of N-nitroso compounds by mass spectrometry. A review - Analyst (RSC Publishing) [pubs.rsc.org]

- 5. A study of tobacco carcinogenesis. XIV. Effects of N'-nitrosonornicotine and N'-nitrosonanabasine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PMC [pmc.ncbi.nlm.nih.gov]

- 8. openpr.com [openpr.com]

- 9. Determination of N-nitroso compounds by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Simultaneous determination of low molecular weight nitrosamines in pharmaceutical products by fast gas chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. In vitro metabolism of N'-Nitrosonornicotine catalyzed by cytochrome P450 2A13 and its inhibition by nicotine, N'-Nitrosoanatabine and N'-Nitrosoanabasine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. EXPOSURE AND METABOLIC ACTIVATION BIOMARKERS OF CARCINOGENIC TOBACCO-SPECIFIC NITROSAMINES - PMC [pmc.ncbi.nlm.nih.gov]

(R,S)-N-Nitroso Anabasine-d4: A Technical Guide to Synthesis and Characterization

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and characterization of (R,S)-N-Nitroso anabasine-d4, a crucial labeled internal standard for the quantitative analysis of tobacco-specific nitrosamines (TSNAs). TSNAs are a class of potent carcinogens found in tobacco products, and accurate measurement of their levels is critical for research and regulatory purposes.

Compound Overview

This compound is a deuterated isotopologue of N-nitroso anabasine (B190304) (NAB). The incorporation of four deuterium (B1214612) atoms on the pyridine (B92270) ring provides a distinct mass difference, making it an ideal internal standard for mass spectrometry-based analytical methods.

| Property | Value | Source |

| CAS Number | 1020719-68-9 | [1][2][3][4][5] |

| Molecular Formula | C₁₀H₉D₄N₃O | [1][3][4] |

| Molecular Weight | 195.25 g/mol | [1][4][6] |

| Synonyms | 5-(1-Nitroso-2-piperidinyl)pyridine-2,3,4,6-d4, 2,3,4,6-Tetradeuterio-5-(1-nitrosopiperidin-2-yl)pyridine | [1][4][6] |

| Purity | Typically >95% (HPLC) | [2] |

| Storage | +4°C or -20°C | [2][7] |

| Application | Labeled metabolite of tobacco, esophageal carcinogen, analytical reference standard.[2][6][8] |

Proposed Synthesis Protocol

A detailed, publicly available synthesis protocol for this compound is not readily found in the scientific literature. However, a plausible synthetic route can be constructed based on established methods for the synthesis of anabasine, deuteration of pyridine rings, and nitrosation of secondary amines. The proposed synthesis is a two-step process:

-

Synthesis of (R,S)-Anabasine-d4: This involves the deuteration of (R,S)-anabasine.

-

Nitrosation of (R,S)-Anabasine-d4: This involves the reaction of the deuterated anabasine with a nitrosating agent.

Step 1: Synthesis of (R,S)-Anabasine-d4

The key challenge in this step is the selective deuteration of the pyridine ring of anabasine. Several methods for pyridine deuteration have been reported and could be adapted for this synthesis. A promising approach involves a base-catalyzed hydrogen-deuterium exchange.

Materials:

-

(R,S)-Anabasine

-

Potassium tert-butoxide (KOtBu)

-

Deuterated dimethyl sulfoxide (B87167) (DMSO-d6)

-

Deuterium oxide (D₂O)

-

Anhydrous diethyl ether

-

Anhydrous sodium sulfate

Procedure:

-

To a solution of (R,S)-anabasine in DMSO-d6, add a stoichiometric amount of potassium tert-butoxide.

-

Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen) for a specified period to allow for deprotonation of the pyridine ring.

-

Quench the reaction by the addition of deuterium oxide (D₂O).

-

Extract the product with anhydrous diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (R,S)-anabasine-d4.

-

Purify the product using column chromatography on silica (B1680970) gel.

Step 2: Nitrosation of (R,S)-Anabasine-d4

This step involves the conversion of the secondary amine in the piperidine (B6355638) ring of anabasine-d4 to a nitrosamine.

Materials:

-

(R,S)-Anabasine-d4

-

Sodium nitrite (B80452) (NaNO₂)

-

Hydrochloric acid (HCl)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve (R,S)-anabasine-d4 in a dilute solution of hydrochloric acid at 0°C.

-

Slowly add an aqueous solution of sodium nitrite dropwise to the stirred solution.

-

Continue stirring the reaction mixture at 0°C for several hours.

-

Neutralize the reaction mixture with a saturated sodium bicarbonate solution.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

-

Further purification can be achieved by flash chromatography.

Characterization

A comprehensive characterization of the synthesized this compound is essential to confirm its identity, purity, and isotopic enrichment. The following analytical techniques are recommended:

| Technique | Expected Results |

| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating high purity (>95%). |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ should be observed at m/z 196. The fragmentation pattern should be consistent with the structure of N-nitroso anabasine, with characteristic losses of the nitroso group. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR) | The absence of signals corresponding to the protons at positions 2, 3, 4, and 6 of the pyridine ring, confirming successful deuteration. The remaining proton signals of the piperidine ring should be present. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C NMR) | The carbon signals of the deuterated positions on the pyridine ring will show a characteristic splitting pattern due to C-D coupling and will have a lower intensity. |

| Infrared (IR) Spectroscopy | Presence of characteristic absorption bands for the N-N=O group (around 1450-1480 cm⁻¹) and the aromatic C-D bonds. |

Experimental Workflow and Visualization

This compound is primarily used as an internal standard in the quantitative analysis of tobacco-specific nitrosamines in various matrices, such as tobacco, smoke, and biological fluids. A typical experimental workflow is depicted below.

Caption: Workflow for quantitative analysis using an internal standard.

The following diagram illustrates the logical relationship in the proposed two-step synthesis of this compound.

Caption: Proposed two-step synthesis of this compound.

References

- 1. Selective deuteration of pyridine using barium oxide and D2 gas - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Synthesis of tobacco-specific N-nitrosamines and their metabolites and results of related bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nitrosamine - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Electrochemical C−H deuteration of pyridine derivatives with D2O [ideas.repec.org]

- 7. Combining High-Resolution Mass Spectrometry and Chemiluminescence Analysis to Characterize the Composition and Fate of Total N-Nitrosamines in Wastewater Treatment Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrochemical C−H deuteration of pyridine derivatives with D2O - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide on the Safety of (R,S)-N-Nitroso Anabasine-d4

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A comprehensive, publicly available Safety Data Sheet (SDS) for pure (R,S)-N-Nitroso anabasine-d4 (CAS No. 1020719-68-9) could not be located. The following information is a consolidation of data from supplier product pages, safety data sheets for similar compounds or mixtures, and the scientific literature on N-nitroso compounds. It is intended as a guide and should be supplemented with a thorough risk assessment before handling this substance.

Compound Identification and Properties

This compound is a deuterated isotopologue of N-Nitroso anabasine (B190304), a tobacco-specific nitrosamine (B1359907). It is primarily used as an internal standard in analytical and research applications for the detection and quantification of N-Nitroso anabasine.

| Property | Data |

| Chemical Name | (R,S)-5-(1-nitroso-2-piperidinyl)pyridine-2,3,4,6-d4 |

| Synonyms | NAB-d4 |

| CAS Number | 1020719-68-9 |

| Molecular Formula | C₁₀H₉D₄N₃O |

| Molecular Weight | 195.25 g/mol |

| Appearance | Not specified (likely a solid or oil) |

| Storage Temperature | 2-8°C |

Hazard Identification and Toxicological Information

This compound is classified as a hazardous compound. As an N-nitroso compound, it is considered to be a potent mutagen and carcinogen.

Summary of Known Hazards:

-

Carcinogenicity: N-nitroso compounds are a well-established class of carcinogens. N-Nitroso anabasine is a potent esophageal carcinogen.[1] Animal studies on the non-deuterated analogue, N'-nitrosoanabasine, have shown it to be a weak carcinogen compared to other tobacco-specific nitrosamines like NNN, but still capable of inducing esophageal tumors in rats.

-

Mutagenicity: N-nitroso compounds are known to be mutagenic, primarily through their ability to form DNA adducts following metabolic activation. This compound is expected to exhibit mutagenic properties.

-

Acute Toxicity: While specific LD50 values for this compound are not available, an SDS for a mixture containing this compound indicates that it is harmful if swallowed, harmful in contact with skin, and harmful if inhaled. It is also stated to cause serious eye irritation.

Handling and Safety Precautions

Due to its presumed carcinogenicity and mutagenicity, this compound must be handled with extreme caution in a controlled laboratory setting.

Recommended Handling Procedures:

-

Engineering Controls: All work with this compound, including weighing and solution preparation, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or vapors.

-

Personal Protective Equipment (PPE):

-

Gloves: Chemical-resistant gloves (e.g., nitrile) are mandatory.

-

Eye Protection: Safety glasses with side shields or chemical safety goggles must be worn.

-

Lab Coat: A lab coat should be worn to protect from skin contact.

-

-

Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area at the recommended temperature of 2-8°C. Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols Overview

Mutagenicity Testing (Ames Test)

The bacterial reverse mutation assay (Ames test) is a common method to assess the mutagenic potential of a chemical. For N-nitrosamines, an enhanced protocol is often recommended.

Generalized Protocol:

-

Strains: A panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA) are used.

-

Metabolic Activation: The assay is performed with and without a mammalian metabolic activation system (S9 fraction), typically from the liver of rats or hamsters induced with Aroclor 1254 or a combination of phenobarbital (B1680315) and β-naphthoflavone. For nitrosamines, a higher concentration of S9 (e.g., 10-30%) and a pre-incubation method are often more sensitive.[2][3]

-

Procedure: The bacterial strains are exposed to various concentrations of the test compound in the presence or absence of the S9 mix.

-

Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a mutagenic effect.

In Vivo Carcinogenicity Studies

Long-term animal bioassays are the gold standard for determining the carcinogenic potential of a substance. These studies are typically conducted according to OECD Test Guideline 451.[4]

Generalized Protocol:

-

Animal Model: Typically, rats or mice are used.

-

Administration: The compound is administered to the animals over a significant portion of their lifespan (e.g., 18-24 months for rodents) via a relevant route of exposure (e.g., in drinking water, by gavage, or through diet).

-

Dose Groups: At least three dose levels of the test substance and a concurrent control group are used.

-

Observations: Animals are monitored for clinical signs of toxicity and the development of tumors.

-

Pathology: At the end of the study, a complete histopathological examination is performed on all animals to identify and characterize any neoplastic lesions.

Diagrams

Metabolic Activation and Carcinogenic Pathway of N-Nitroso Compounds

The carcinogenicity of N-nitroso compounds is dependent on their metabolic activation by cytochrome P450 (CYP) enzymes in the liver and other tissues. This process leads to the formation of highly reactive electrophiles that can bind to DNA, forming adducts that can result in mutations if not repaired.

Caption: Metabolic activation of N-Nitroso anabasine leading to carcinogenesis.

Experimental Workflow for In Vivo Carcinogenicity Assessment

The following diagram outlines a typical workflow for an in vivo carcinogenicity study of an N-nitroso compound, based on OECD guidelines.

Caption: Workflow for an in vivo carcinogenicity study of an N-nitroso compound.

References

- 1. This compound | LGC Standards [lgcstandards.com]

- 2. Enhancing The Ames Test For N-nitrosamines: Key Findings From A Multi-sector Study | Lhasa Limited [lhasalimited.org]

- 3. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. oecd.org [oecd.org]

The Biological Significance of N'-Nitrosoanabasine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N'-Nitrosoanabasine (NAB) is a tobacco-specific nitrosamine (B1359907) (TSNA) formed from the nitrosation of the minor tobacco alkaloid anabasine.[1][2] Found in various tobacco products and tobacco smoke, NAB is classified by the International Agency for Research on Cancer (IARC) as a Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to limited evidence in experimental animals and inadequate evidence in humans.[3] This technical guide provides an in-depth overview of the biological significance of NAB, focusing on its carcinogenicity, metabolic activation, genotoxicity, and potential mechanisms of action. Quantitative data from key animal studies are summarized, and detailed experimental protocols are provided. Furthermore, this guide visualizes the metabolic pathways, experimental workflows, and a hypothesized signaling pathway for NAB.

Carcinogenicity of N'-Nitrosoanabasine

The carcinogenic potential of NAB has been investigated in several animal models, with studies demonstrating its ability to induce tumors in rats and mice, while results in hamsters have been negative.[3][4][5] Compared to other TSNAs like N'-nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), NAB is considered a weak carcinogen.[4]

Quantitative Data from Animal Carcinogenicity Studies

The following tables summarize the key findings from pivotal carcinogenicity bioassays of NAB.

Table 1: Carcinogenicity of N'-Nitrosoanabasine in Rats

| Species/Strain | Sex | Route of Administration | Dosing Regimen | Duration | Key Findings | Reference |

| Fischer Rats | Male | Drinking Water | Total dose: 630 mg | 30 weeks | 1/20 rats developed esophageal tumors. | [4] |

| Chester Beatty Albino Rats | Male & Female | Drinking Water | Not specified | Lifetime | Induced esophageal tumors (papillomas and carcinomas). | [6][7][8] |

Table 2: Carcinogenicity of N'-Nitrosoanabasine in Mice

| Species/Strain | Sex | Route of Administration | Dosing Regimen | Duration | Key Findings | Reference |

| A/J Mice | Female | Intraperitoneal Injection | Not specified | Not specified | Induced lung adenomas. | [3] |

Table 3: Carcinogenicity of N'-Nitrosoanabasine in Hamsters

| Species/Strain | Sex | Route of Administration | Dosing Regimen | Duration | Key Findings | Reference |

| Syrian Golden Hamsters | Male & Female | Subcutaneous Injection | Total dose: 375 mg | 25 weeks | No tumors observed. | [5][7] |

Metabolic Activation and Genotoxicity

Like other nitrosamines, NAB requires metabolic activation to exert its genotoxic and carcinogenic effects. This process is primarily mediated by cytochrome P450 (CYP) enzymes.[3]

The metabolic activation of NAB proceeds via α-hydroxylation, a critical step that leads to the formation of unstable intermediates that can bind to DNA, forming DNA adducts.[3] These adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.

NAB has been shown to be mutagenic in various strains of Salmonella typhimurium that co-express human CYP enzymes, indicating its potential to cause genetic damage after metabolic activation.[3]

Cytochrome P450 Enzymes in NAB Metabolism

Several human CYP isoforms are involved in the metabolic activation of tobacco-related nitrosamines. While the specific CYPs that metabolize NAB are not as extensively studied as those for NNK and NNN, it is known that CYP enzymes are crucial for its activation.[3] Furthermore, NAB has been shown to act as a competitive inhibitor of the in vitro metabolism of NNN catalyzed by CYP2A13, with an inhibition constant (Ki) of 0.71 μM for the formation of the metabolite HPB.[1] This suggests that NAB can influence the metabolic activation of other, more potent carcinogenic TSNAs.

Metabolic activation pathway of N'-Nitrosoanabasine (NAB).

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of NAB's biological effects.

Animal Carcinogenicity Bioassay (Drinking Water Administration in Rats)

This protocol is based on the study conducted by Hoffmann et al. (1975).[4]

-

Animal Model: Male Fischer rats.

-

Test Compound Preparation: N'-Nitrosoanabasine (NAB) is synthesized and dissolved in drinking water at a concentration calculated to deliver the target total dose over the study period.

-

Administration: The NAB solution is provided as the sole source of drinking water to the rats for a duration of 30 weeks. The total dose administered per rat is 630 mg.

-

Control Group: A control group of rats receives drinking water without NAB. A positive control group may also be included, receiving a known potent carcinogen like 1,4-dinitrosopiperazine (B30178) (DNPI).

-

Observation and Monitoring: Animals are monitored daily for clinical signs of toxicity. Body weight and water consumption are recorded weekly.

-

Termination and Necropsy: The study is terminated at a predetermined time point (e.g., 11 months). All surviving animals are euthanized, and a complete necropsy is performed.

-

Histopathology: The esophagus, pharynx, nasal cavity, and other major organs are collected, fixed in formalin, processed, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and examined microscopically for the presence of tumors.

-

Data Analysis: Tumor incidence (number of animals with tumors) and multiplicity (number of tumors per animal) are recorded and statistically analyzed to compare the NAB-treated group with the control group.

Workflow for a carcinogenicity bioassay of NAB in rats.

Mutagenicity Assay (Ames Test)

This protocol is a generalized procedure for assessing the mutagenicity of nitrosamines like NAB.

-

Bacterial Strains: Salmonella typhimurium strains (e.g., TA100, TA1535) that are histidine auxotrophs (require histidine for growth) are used. These strains are designed to detect point mutations.

-

Metabolic Activation System (S9 Mix): Since nitrosamines require metabolic activation, the test is performed in the presence of an S9 fraction, which is a supernatant from a liver homogenate of rats or hamsters pre-treated with an enzyme inducer (e.g., Aroclor 1254 or phenobarbital). The S9 mix contains the necessary CYP enzymes for metabolic activation.

-

Test Compound Preparation: NAB is dissolved in a suitable solvent (e.g., water or DMSO). A range of concentrations is tested.

-

Assay Procedure (Pre-incubation Method):

-

The test compound, bacterial culture, and S9 mix are pre-incubated at 37°C for a short period (e.g., 20-30 minutes).

-

The mixture is then mixed with molten top agar (B569324) containing a trace amount of histidine.

-

The top agar is poured onto a minimal glucose agar plate.

-

-

Incubation: The plates are incubated at 37°C for 48-72 hours.

-

Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) on each plate is counted.

-

Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate observed in the negative control. Positive and negative controls are run concurrently.

Hypothesized Signaling Pathways

Direct research on the specific signaling pathways modulated by NAB is limited. However, based on its structural similarity to nicotine (B1678760) and the more potent carcinogen NNK, a plausible mechanism of action involves the interaction with nicotinic acetylcholine (B1216132) receptors (nAChRs).[1] Activation of nAChRs by ligands like NNK has been shown to trigger downstream signaling cascades that promote cell proliferation and survival, key hallmarks of cancer.

The following diagram illustrates a hypothesized signaling pathway for NAB, extrapolated from known NNK-mediated pathways. It is crucial to note that this is a hypothetical model and requires direct experimental validation for NAB.

Hypothesized NAB-induced signaling pathways promoting cell survival and proliferation.

In this proposed model, NAB binding to nAChRs could potentially activate two major pro-survival and pro-proliferative pathways:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism. Its activation can lead to the inhibition of apoptosis and promotion of cell survival.

-

Ras/Raf/MEK/ERK Pathway: Also known as the MAPK pathway, this cascade is critical for transmitting signals from cell surface receptors to the nucleus to regulate gene expression involved in cell proliferation, differentiation, and survival.

Conclusion

N'-Nitrosoanabasine is a weakly carcinogenic tobacco-specific nitrosamine that requires metabolic activation to exert its genotoxic effects. While its carcinogenic potency is lower than other major TSNAs, its presence in tobacco products contributes to the overall carcinogenic burden. The ability of NAB to competitively inhibit the metabolism of the more potent carcinogen NNN suggests a complex interplay between different TSNAs in tobacco-related carcinogenesis. Further research is warranted to elucidate the specific signaling pathways directly affected by NAB to better understand its role in cancer development. This technical guide provides a comprehensive summary of the current knowledge on the biological significance of NAB, serving as a valuable resource for researchers and professionals in the fields of toxicology, cancer research, and drug development.

References

- 1. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. NNK - Wikipedia [en.wikipedia.org]

- 4. app.dimensions.ai [app.dimensions.ai]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. NNK promotes migration and invasion of lung cancer cells through activation of c-Src/PKCι/FAK loop - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]

The Occurrence of N-Nitrosoanabasine in Smokeless Tobacco: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Nitrosoanabasine (NAB) is a tobacco-specific nitrosamine (B1359907) (TSNA) found in smokeless tobacco products. As a potential carcinogen, understanding its prevalence, the analytical methods for its detection, and its biological implications is of paramount importance for public health and drug development. This technical guide provides an in-depth overview of the occurrence of NAB in smokeless tobacco, detailed experimental protocols for its quantification, and an exploration of the factors influencing its formation. Furthermore, this guide presents a putative signaling pathway associated with tobacco-specific nitrosamines, offering insights into their mechanisms of action.

Introduction to N-Nitrosoanabasine (NAB)

N-Nitrosoanabasine (NAB) is one of the four principal tobacco-specific nitrosamines (TSNAs), a group of potent carcinogens found in tobacco products.[1] TSNAs are formed during the curing, fermentation, and aging of tobacco leaves through the nitrosation of tobacco alkaloids.[2] Specifically, NAB is derived from the nitrosation of the minor tobacco alkaloid anabasine (B190304). While N-nitrosodiethylamine (NNK) and N'-nitrosonornicotine (NNN) are the most well-studied and potent carcinogenic TSNAs, the presence of NAB and N'-nitrosoanatabine (NAT) in smokeless tobacco products contributes to the overall carcinogenic burden.[1] The International Agency for Research on Cancer (IARC) has classified NNN and NNK as Group 1 carcinogens, meaning they are carcinogenic to humans.[2] While NAB has been classified as a Group 3 carcinogen ("not classifiable as to its carcinogenicity to humans"), its presence in smokeless tobacco is a significant concern due to the established carcinogenicity of the nitrosamine class of compounds.[2]

The levels of NAB in smokeless tobacco products can vary widely depending on factors such as the type of tobacco, curing and processing methods, and geographical origin of the product.[3][4] This guide will delve into the quantitative data available on NAB concentrations, the methodologies used for its detection, and the chemical and biological factors that influence its presence in smokeless tobacco.

Quantitative Occurrence of N-Nitrosoanabasine in Smokeless Tobacco Products

The concentration of N-Nitrosoanabasine (NAB) in smokeless tobacco products exhibits significant variation across different product types and geographical regions. The data presented below, summarized from multiple analytical studies, highlights these differences.

| Product Type | Region/Country | NAB Concentration Range (µg/g dry weight) | Reference(s) |

| Moist Snuff | USA | 0.130 - 0.500 | [5] |

| Dry Snuff | USA | up to 1.530 | [5] |

| Chewing Tobacco | USA | Generally lower than moist snuff | [5] |

| Smokeless Tobacco | Bangladesh | 0.037 - 13 | [3][4] |

| Smokeless Tobacco | India | - | [3] |

| Smokeless Tobacco | Pakistan | - | [3] |

| Zarda and Khaini | India | High levels reported | [5] |

| Toombak | Sudan | - | [2] |

Note: The table provides a summary of reported ranges. For specific mean values and statistical comparisons between regions, please refer to the cited literature.

Bangladeshi smokeless tobacco products have been found to contain significantly higher mean levels of NAB compared to products from the USA, India, and Pakistan.[4] One study reported that the mean levels of NAB in Bangladeshi smokeless tobacco brands were 7.5-fold, 2.7-fold, and 8.0-fold higher than in brands from the USA, India, and Pakistan, respectively.[4]

Factors Influencing N-Nitrosoanabasine Formation

The formation of N-Nitrosoanabasine (NAB) in tobacco is a complex process influenced by a variety of factors, primarily related to the chemistry of the tobacco leaf and the methods used for its curing and processing.

Key Influencing Factors:

-

Anabasine Content: The primary precursor for NAB is the alkaloid anabasine. The concentration of anabasine in the tobacco leaf is a critical determinant of the potential for NAB formation.

-

Nitrosating Agents: The conversion of anabasine to NAB requires nitrosating agents. These are primarily derived from the microbial reduction of nitrate (B79036) to nitrite (B80452), which can then form various nitrogen oxides (NOx).[6]

-

Curing Method: The method used to cure tobacco leaves significantly impacts TSNA levels. Air-curing, commonly used for smokeless tobacco, can create conditions favorable for the microbial activity that generates nitrosating agents. The temperature and humidity during curing are critical parameters.[7]

-

Processing and Fermentation: Post-curing processes such as fermentation and aging can further contribute to the formation of TSNAs. These processes can support the growth of nitrate-reducing bacteria, leading to an increase in nitrosating agents.

-

Nitrate and Nitrite Content: The levels of nitrate and nitrite in the tobacco leaf, often influenced by agricultural practices such as fertilization, are directly related to the availability of nitrosating agents.[8]

-

pH: The pH of the tobacco matrix can influence the rate of nitrosation reactions.

Experimental Protocols for the Quantification of N-Nitrosoanabasine

Accurate quantification of N-Nitrosoanabasine (NAB) in the complex matrix of smokeless tobacco requires robust and sensitive analytical methods. The two most common techniques employed are Gas Chromatography with a Thermal Energy Analyzer (GC-TEA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Gas Chromatography-Thermal Energy Analyzer (GC-TEA) Method

The GC-TEA method is a classic and reliable technique for the analysis of nitrosamines. The TEA is a highly selective detector for nitroso compounds.

Methodology:

-

Sample Preparation and Extraction:

-

Weigh 1 gram of homogenized smokeless tobacco into a flask.

-

Add 50 mL of a citrate-phosphate buffer solution containing ascorbic acid (to prevent artifactual nitrosamine formation).

-

Add an internal standard solution (e.g., N-nitrosoguvacoline).

-

Shake the mixture for 60 minutes to ensure thorough extraction.[3]

-

-

Sample Clean-up (Solid-Phase Extraction - SPE):

-

The aqueous extract is passed through a Chem-Elut tube (diatomaceous earth).

-

The TSNAs are then eluted with dichloromethane (B109758).

-

The dichloromethane extract is concentrated using an evaporator.[9]

-

-

GC-TEA Analysis:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

LC-MS/MS offers high sensitivity and selectivity and has become the method of choice for the analysis of TSNAs in many laboratories.

Methodology:

-

Sample Preparation and Extraction:

-

Weigh 1 gram of the homogenized tobacco sample.

-

Add 30 mL of 100 mM ammonium (B1175870) acetate (B1210297) solution.

-

Spike with isotopically labeled internal standards (e.g., NAB-d4) for accurate quantification.

-

Shake for 30-40 minutes.

-

-

LC-MS/MS Analysis:

-

LC Conditions:

-

Column: C18 reversed-phase column (e.g., ACQUITY UPLC BEH C18).[10]

-

Mobile Phase: A gradient of water and methanol (B129727) or acetonitrile, often with an additive like formic acid or ammonium acetate.

-

Flow Rate: Typically 0.3-0.5 mL/min.

-

-

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for NAB and its internal standard are monitored for quantification and confirmation.

-

-

Mandatory Visualizations

Experimental Workflow for NAB Analysis

Caption: Workflow for NAB analysis in smokeless tobacco.

Generalized Metabolic Activation and DNA Adduct Formation of Tobacco-Specific Nitrosamines

While specific signaling pathways for N-Nitrosoanabasine (NAB) are not well-elucidated, a general mechanism for the carcinogenicity of tobacco-specific nitrosamines (TSNAs) involves metabolic activation to intermediates that form DNA adducts. This diagram illustrates this generalized pathway.

Caption: Generalized pathway of TSNA metabolic activation.

Conclusion

The presence of N-Nitrosoanabasine in smokeless tobacco products is a public health concern that warrants continued monitoring and research. This technical guide has provided a comprehensive overview of the quantitative occurrence of NAB, the factors influencing its formation, and detailed analytical methodologies for its detection. The provided diagrams offer a visual representation of the experimental workflow and a generalized understanding of the metabolic activation of TSNAs. For researchers, scientists, and drug development professionals, a thorough understanding of these aspects is crucial for risk assessment, the development of harm reduction strategies, and the formulation of policies aimed at reducing the burden of tobacco-related cancers. Further research is needed to elucidate the specific signaling pathways affected by NAB to better understand its carcinogenic potential.

References

- 1. Mechanisms of Cancer Induction by Tobacco-Specific NNK and NNN - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Summary of Data Reported and Evaluation - Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Comparison of tobacco-specific nitrosamine levels in smokeless tobacco products: High levels in products from Bangladesh - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparison of tobacco-specific nitrosamine levels in smokeless tobacco products: High levels in products from Bangladesh | PLOS One [journals.plos.org]

- 5. Exposure Data - Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Nitric oxide inhibits apoptosis downstream of cytochrome C release by nitrosylating caspase 9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibition of the MEK/ERK pathway augments nab-paclitaxel-based chemotherapy effects in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dual inhibition of the PI3K and MAPK pathways enhances nab-paclitaxel/gemcitabine chemotherapy response in preclinical models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A study of tobacco carcinogenesis. XIV. Effects of N'-nitrosonornicotine and N'-nitrosonanabasine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of the MEK/ERK pathway augments nab-paclitaxel-based chemotherapy effects in preclinical models of pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synergistic effects of nab-PTX and anti-PD-1 antibody combination against lung cancer by regulating the Pi3K/AKT pathway through the Serpinc1 gene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Therapeutically reprogrammed nutrient signaling enhances nanoparticulate albumin bound drug uptake and efficacy in KRAS-mutant cancer - PMC [pmc.ncbi.nlm.nih.gov]

metabolic pathways of N-Nitroso anabasine in vivo

A comprehensive understanding of the in vivo metabolic pathways of N-Nitroso anabasine (B190304) (NAB), a tobacco-specific nitrosamine (B1359907) (TSNA), is crucial for assessing its carcinogenic risk and for the development of potential intervention strategies. This technical guide provides an in-depth overview of the metabolic fate of NAB in vivo, tailored for researchers, scientists, and drug development professionals. The guide summarizes key metabolic transformations, presents quantitative data from animal studies, details relevant experimental protocols, and visualizes the metabolic and experimental workflows.

Introduction to N-Nitroso anabasine (NAB)

N-Nitroso anabasine is a carcinogenic compound found in tobacco products, formed from the nitrosation of the minor tobacco alkaloid anabasine.[1][2] Structurally, it is the N-nitroso derivative of 2-(3-pyridyl)piperidine. While present at lower concentrations than other major TSNAs like N-Nitrosonornicotine (NNN) and 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), its metabolic activation is a key step in its toxicological profile. Compared to its structural homologue NNN, NAB is considered a significantly weaker carcinogen, a difference largely attributed to variations in their metabolic pathways.[3][4][5]

In Vivo Metabolic Pathways of NAB

The in vivo metabolism of NAB primarily occurs through two major competing pathways: pyridine (B92270) N-oxidation (a detoxification pathway) and α-hydroxylation (an activation pathway).[3][4] These initial Phase I reactions are followed by Phase II conjugation, such as glucuronidation, to facilitate excretion.[6][7]

Phase I Metabolism

-

Pyridine N-oxidation: This is the most prominent metabolic pathway for NAB in vivo. The nitrogen atom on the pyridine ring is oxidized to form N-Nitrosoanabasine-1-N-oxide (NAB-N-oxide). This metabolite is considered a detoxification product as it is generally less reactive and more readily excreted. In studies with F-344 rats, NAB-N-oxide was the major urinary metabolite, accounting for a significant portion of the administered dose.[3][4]

-

α-Hydroxylation: This pathway involves the enzymatic hydroxylation of the carbon atoms adjacent (alpha) to the N-nitroso group on the piperidine (B6355638) ring. For NAB, this can occur at the 2' or 6' positions.

-

6'-Hydroxylation: This is the primary α-hydroxylation pathway observed for NAB. The resulting intermediate, 6'-hydroxy-NAB, is unstable and spontaneously ring-opens to form 5-(3-pyridyl)-5-oxopentanoic acid (keto acid).[3] This keto acid is a significant urinary metabolite.

-

2'-Hydroxylation: Unlike its homologue NNN, 2'-hydroxylation of NAB is not a detectable pathway in vivo.[3][4] The absence of this specific metabolic route is a key factor in the lower carcinogenicity of NAB. α-Hydroxylation is considered an activation pathway because it can lead to the formation of DNA-reactive diazonium ions, which can form DNA adducts and initiate carcinogenesis.[1]

-

-

Enzymology: The metabolic activation of NAB is dependent on Cytochrome P450 (CYP) enzymes. While direct in vivo evidence is limited, in vitro studies and molecular docking analyses suggest that human CYPs 1B1, 2A6, 2A13, and 2E1 are capable of metabolizing NAB.[8]

Phase II Metabolism

Following Phase I transformations, NAB and its metabolites can undergo Phase II conjugation reactions to increase their water solubility and facilitate elimination from the body. The presence of NAB and its metabolites in both free and glucuronidated forms in the urine of tobacco users indicates that glucuronidation is a relevant pathway.[7]

Quantitative Metabolic Data

The most detailed quantitative in vivo data for NAB metabolism comes from a comparative study in F-344 rats. The following table summarizes the urinary excretion of NAB metabolites as a percentage of the administered dose.

| Metabolite | Structure | % of Dose in Urine (F-344 Rats) | Metabolic Pathway | Reference |

| N-Nitrosoanabasine-1-N-oxide (NAB-N-oxide) | Oxidized pyridine ring | 30.0% | Pyridine N-oxidation (Detoxification) | [3],[4] |

| 5-(3-pyridyl)-5-oxopentanoic acid (from 6'-hydroxylation) | Ring-opened keto acid | 9.8% | 6'-Hydroxylation (Activation) | [3],[4] |

| Metabolite from 2'-hydroxylation | - | Not Detected | 2'-Hydroxylation (Activation) | [3],[4] |

This data highlights the prevalence of the detoxification pathway (N-oxidation) over the activation pathway (α-hydroxylation) for NAB in this animal model, with a calculated ratio of α-hydroxylation to N-oxidation of 0.3.[3][4]

Visualization of Metabolic Pathways and Workflows

Metabolic Pathway of N-Nitroso anabasine

The following diagram illustrates the primary Phase I metabolic pathways of NAB in vivo.

Experimental Workflow for In Vivo Metabolism Study

This diagram outlines a typical experimental workflow for investigating the in vivo metabolism of a compound like NAB in an animal model.

Experimental Protocols

The following provides a detailed, generalized methodology for conducting an in vivo metabolism study of NAB, based on protocols used for tobacco-specific nitrosamines.

Animal Model and Housing

-

Animal Species: Male F-344 rats are a commonly used model for nitrosamine carcinogenicity and metabolism studies.[3][4]

-

Acclimation: Animals should be acclimated for at least one week prior to the study, with access to a standard diet and water ad libitum.

-

Housing: During the experiment, rats are housed individually in metabolic cages that allow for the separate and quantitative collection of urine and feces.

Dosing and Sample Collection

-

Compound Preparation: For quantitative analysis and metabolite tracking, NAB is often synthesized with a radiolabel (e.g., ¹⁴C).[3][4] The compound is dissolved in a suitable vehicle, such as sterile saline or corn oil, for administration.

-

Administration: A known dose of NAB is administered to the animals, typically via oral gavage or intraperitoneal (i.p.) injection.

-

Sample Collection: Urine and feces are collected at regular intervals (e.g., 12, 24, 48 hours) post-administration. Blood samples may also be collected at specific time points via tail vein or at the end of the study via cardiac puncture. Tissues of interest (e.g., liver, esophagus, lung) can be harvested upon euthanasia.[3] All samples should be immediately frozen and stored at -80°C until analysis.

Sample Processing and Analysis

-

Urine Processing:

-

Measure the total volume of urine collected at each time point.

-

Determine the total radioactivity in an aliquot of urine using liquid scintillation counting to calculate the percentage of the dose excreted.

-

For metabolite profiling, urine samples can be pooled and concentrated.

-

To analyze for conjugated metabolites (e.g., glucuronides), a portion of the urine is treated with enzymes like β-glucuronidase prior to extraction.[7]

-

Metabolites are often extracted and purified from the urine using solid-phase extraction (SPE).[7]

-

-

Metabolite Separation and Quantification:

-

High-Performance Liquid Chromatography (HPLC): The processed urine extract is injected into an HPLC system equipped with a suitable column (e.g., reverse-phase C18) to separate the parent compound and its various metabolites.

-

Detection: As metabolites elute from the HPLC column, they can be detected using:

-

A flow-through radioactivity detector for radiolabeled compounds.

-

A UV detector set to an appropriate wavelength.

-

A mass spectrometer for more sensitive and specific detection.

-

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantifying known nitrosamine metabolites in biological samples. It offers high sensitivity and specificity, allowing for the detection of metabolites at very low concentrations.[7]

-

-

Metabolite Identification:

-

Fractions corresponding to unknown radioactive peaks from the HPLC are collected.

-

The chemical structure of novel metabolites is elucidated using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

-

Confirmation is typically achieved by comparing the chromatographic and spectral properties of the unknown metabolite with those of a chemically synthesized authentic standard.[3]

-

Conclusion

The in vivo metabolism of N-Nitroso anabasine is characterized by a preference for detoxification via pyridine N-oxidation over metabolic activation through α-hydroxylation, particularly at the 6'-position.[3][4] This metabolic profile provides a biochemical basis for its relatively weak carcinogenicity compared to its homologue, NNN. While quantitative data is primarily derived from studies in rats, the identified pathways of oxidation and subsequent conjugation are fundamental routes for xenobiotic transformation in mammals. Further research is needed to fully characterize the specific human CYP enzymes responsible for NAB metabolism in vivo and to quantify its metabolic fate in humans to refine risk assessment models.

References

- 1. impactfactor.org [impactfactor.org]

- 2. Tobacco-specific nitrosamines: A literature review. | Hôpital Fondation Rothschild [fo-rothschild.fr]

- 3. academic.oup.com [academic.oup.com]

- 4. Regiospecificity in the metabolism of the homologous cyclic nitrosamines, N'-nitrosonornicotine and N'-nitrosoanabasine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of tobacco-specific N-nitrosamines and their metabolites and results of related bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Summary of Data Reported and Evaluation - Smokeless Tobacco and Some Tobacco-specific N-Nitrosamines - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Metabolism-dependent mutagenicity of two structurally similar tobacco-specific nitrosamines (N-nitrosonornicotine and N-nitrosoanabasine) in human cells, partially different CYPs being activating enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for (R,S)-N-Nitroso Anabasine-d4 as an Internal Standard in LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of (R,S)-N-Nitroso anabasine-d4 (NAB-d4) as an internal standard in the quantitative analysis of N-Nitroso anabasine (B190304) (NAB) and other tobacco-specific nitrosamines (TSNAs) by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Introduction

This compound is a deuterated analog of N-Nitroso anabasine, a carcinogenic tobacco-specific nitrosamine. The use of stable isotope-labeled internal standards, such as NAB-d4, is a critical component of robust quantitative LC-MS/MS assays. These standards exhibit nearly identical chemical and physical properties to their non-labeled counterparts, allowing them to co-elute during chromatography and experience similar ionization effects in the mass spectrometer. This co-behavior effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to highly accurate and precise quantification of the target analyte.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₁₀H₉D₄N₃O[1] |

| Molecular Weight | 195.25 g/mol [1] |

| Appearance | Neat Solid |

| Storage | -20°C, protected from light |

Experimental Protocols

Preparation of Stock and Working Solutions

a. This compound Internal Standard Stock Solution (1 mg/mL):

-

Accurately weigh approximately 10 mg of this compound neat standard.

-

Dissolve in a 10 mL volumetric flask with acetonitrile (B52724).

-

Store the stock solution at -20°C in an amber vial.

b. Combined TSNA and Internal Standard Working Solutions:

-

Prepare a series of calibration standards by spiking known concentrations of certified NAB and other TSNA reference standards into a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water).

-

Spike a fixed concentration of the this compound internal standard into all calibration standards, quality control samples, and unknown samples. A typical concentration for the internal standard spiking solution is 2000 ng/mL.[2]

Sample Preparation Protocols

a. Tobacco Products (as per Health Canada Official Method T-309B):

-

Homogenize the tobacco sample (e.g., cigarette filler, smokeless tobacco).

-

Weigh approximately 0.75 g of the homogenized tobacco into a centrifuge tube.

-

Spike with a known volume (e.g., 300 µL) of the this compound internal standard solution.

-

Add 10 mL of 100 mM aqueous ammonium (B1175870) acetate (B1210297) solution.

-

Agitate on a wrist-action shaker for 60 minutes.

-

Centrifuge the sample to pellet the solid material.

-

Filter the supernatant through a 0.45 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

b. Urine Samples:

-

To a 1 mL aliquot of urine, add 50 µL of the this compound internal standard solution.

-

For the analysis of total NAB (free and glucuronidated), perform enzymatic hydrolysis by adding β-glucuronidase and incubating at 37°C for a specified time (e.g., 2-16 hours).[3]

-

Perform solid-phase extraction (SPE) for sample cleanup and concentration. A mixed-mode cation exchange SPE cartridge is often suitable.[3]

-

Condition the SPE cartridge with methanol (B129727) followed by water.

-

Load the urine sample.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analytes with a stronger organic solvent, often containing a small amount of a basic modifier like ammonium hydroxide.

-

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in the mobile phase starting condition for LC-MS/MS analysis.

LC-MS/MS Analysis

a. Liquid Chromatography (LC) Conditions:

| Parameter | Typical Conditions |

| Column | C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile |

| Gradient | Optimized for separation of TSNAs (A typical gradient starts with high aqueous phase and ramps up the organic phase) |

| Flow Rate | 0.2 - 0.4 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 - 20 µL |

b. Mass Spectrometry (MS) Conditions:

The following parameters should be optimized by direct infusion of a standard solution of this compound.

| Parameter | General Guidance |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Precursor Ion (Q1) | The protonated molecular ion [M+H]⁺ of this compound (m/z 196.1) should be selected. |

| Product Ion (Q3) | A characteristic fragment ion produced upon collision-induced dissociation (CID) of the precursor ion. This needs to be determined experimentally. |

| Dwell Time | 50 - 100 ms |

| Cone Voltage | Optimize for maximum precursor ion intensity (typically 20-50 V). |

| Collision Energy | Optimize for the most abundant and stable product ion (typically 10-30 eV). |

| Source Temperature | 120 - 150°C |

| Desolvation Temperature | 350 - 500°C |

| Desolvation Gas Flow | 600 - 800 L/hr |

| Cone Gas Flow | 50 - 150 L/hr |

Quantitative Data Summary

| Analyte | Precursor Ion (Q1, m/z) | Product Ion (Q3, m/z) | Retention Time (min) |

| N-Nitroso anabasine (NAB) | 192.1 | To be determined | To be determined |

| This compound (Internal Standard) | 196.1 | To be determined | Should co-elute with NAB |

| N-Nitroso nornicotine (B190312) (NNN) | 178.1 | To be determined | To be determined |

| N-Nitroso nornicotine-d4 (NNN-d4) | 182.1 | To be determined | To be determined |

| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (NNK) | 208.1 | To be determined | To be determined |

| 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone-d4 (NNK-d4) | 212.1 | To be determined | To be determined |

Note: The specific product ions and retention times will vary depending on the LC-MS/MS system and chromatographic conditions used and must be determined experimentally.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the general experimental workflow for sample analysis and the logical relationship of using an internal standard for quantification.

Caption: General experimental workflow for the quantification of N-Nitroso anabasine.

Caption: Logic of internal standard-based quantification in LC-MS/MS.

References

Application Note: Quantitative Analysis of Tobacco-Specific Nitrosamines (TSNAs) in Tobacco Products Using (R,S)-N-Nitroso anabasine-d4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tobacco-specific nitrosamines (TSNAs) are a group of potent carcinogens found in tobacco products and are formed from nicotine (B1678760) and related compounds during the curing and processing of tobacco.[1] The four most prominent TSNAs are N'-nitrosonornicotine (NNN), 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK), N'-nitrosoanatabine (NAT), and N'-nitrosoanabasine (NAB).[2][3] Both NNK and NNN are classified as Group 1 carcinogens by the International Agency for Research on Cancer (IARC).[2] Regulatory bodies such as the U.S. Food and Drug Administration (FDA) have established guidelines for reporting the levels of harmful and potentially harmful constituents, including NNN and NNK, in tobacco products.[2][4]

Accurate quantification of TSNAs is crucial for product regulation, risk assessment, and in the development of potentially reduced-risk tobacco products. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and selectivity.[2] This application note details a robust protocol for the quantitative analysis of TSNAs in various tobacco products using (R,S)-N-Nitroso anabasine-d4 as an internal standard for NAB, alongside other deuterated TSNA analogs for their respective counterparts. The use of isotopically labeled internal standards is critical to compensate for matrix effects and variations in sample preparation and instrument response, ensuring accurate and precise quantification.[2]

Experimental Workflow

The following diagram outlines the general workflow for the quantitative analysis of TSNAs in tobacco products.

Caption: Experimental workflow for TSNA analysis.

Detailed Experimental Protocol

This protocol is a synthesis of established methods for the analysis of TSNAs in tobacco products by LC-MS/MS.[3]

1. Materials and Reagents

-

Standards: Certified reference standards of NNN, NNK, NAT, and NAB.

-

Internal Standards: Deuterated internal standards: NNN-d4, NNK-d4, NAT-d4, and this compound (NAB-d4).[3][5][6][]

-

Solvents: Acetonitrile and methanol (B129727) (LC-MS grade).

-

Reagents: Ammonium acetate (B1210297), glacial acetic acid, and Type I water.

-

Tobacco Samples: Cigarette filler, smokeless tobacco (moist snuff, dry snuff, chewing tobacco), etc.

2. Preparation of Standard Solutions

-